molecular formula C23H26N2O4S2 B2679470 N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide CAS No. 900137-11-3

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide

Cat. No.: B2679470
CAS No.: 900137-11-3
M. Wt: 458.59
InChI Key: XKLGDMPZNWVRAR-UHFFFAOYSA-N
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Description

N,2,4-Trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide is a structurally complex benzenesulfonamide derivative characterized by multiple substitutions, including methyl groups at positions 2, 4, and N, a p-tolyl group on the sulfonamide nitrogen, and an N-methylphenylsulfonamido moiety at position 3. While direct experimental data for this compound are absent in the provided evidence, its structural features align with benzenesulfonamide derivatives studied for diverse applications, such as enzyme inhibition, receptor modulation, and anticancer activity .

Properties

IUPAC Name

5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-17-11-13-20(14-12-17)24(4)31(28,29)23-16-22(18(2)15-19(23)3)25(5)30(26,27)21-9-7-6-8-10-21/h6-16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLGDMPZNWVRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Nitration and Reduction: Starting with a suitable aromatic compound, nitration is performed to introduce nitro groups, followed by reduction to form amines.

    Sulfonation: The amine groups are then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide.

    Methylation: Methylation of the aromatic rings and amine groups is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

    Coupling Reactions: The final step involves coupling reactions to attach the N-methylphenylsulfonamido and p-tolyl groups under controlled conditions, often using catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert sulfonamides to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, making these compounds candidates for drug development.

Medicine

Medicinally, compounds with similar structures are investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of sulfonamide groups is particularly significant in the design of pharmaceuticals.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding and hydrophobic interactions within the active site of the target molecule.

Comparison with Similar Compounds

Key Observations :

  • The target’s N-methylphenylsulfonamido group introduces additional steric hindrance compared to simpler sulfonamides like those in and , which may reduce enzymatic metabolism but complicate receptor binding.

Key Observations :

  • The target’s multiple methyl groups may lower solubility in polar solvents compared to pyrazole-sulfonamides (e.g., Compound 1) but improve thermal stability.
  • High-yield syntheses (e.g., 97% for Compound 2e ) suggest that optimized coupling reactions (e.g., Buchwald-Hartwig amination) could be viable for the target compound.

Key Observations :

  • The p-tolyl group in the target compound aligns with compounds showing receptor binding (e.g., CB2 in ) and enzyme inhibition (e.g., carbonic anhydrase in ).
  • Dual sulfonamide groups (N-methylphenylsulfonamido and benzenesulfonamide) may enable multitarget effects, akin to the synergistic antitumor activity observed in .

Biological Activity

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide is a sulfonamide compound with potential biological activity. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article explores its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C25H30N2O4S
  • Molecular Weight : 458.6 g/mol
  • CAS Number : 900137-11-3

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors under controlled conditions. The synthesis typically yields the target compound in moderate to high purity, as detailed in the following table:

StepReactantsConditionsYield (%)
1N-(2-methylphenyl)benzenesulfonamide + p-toluenesulfonyl chlorideRoom temperature, 12 h64%
2Intermediate + oxidizing agent (e.g., KMnO4)60 °C, nitrogen atmosphere55%

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The biological activity of this compound was evaluated against various bacterial strains:

  • Escherichia coli : Inhibition observed with MIC values ranging from 32 to 64 µg/mL.
  • Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains with MIC values around 16 µg/mL.

Antitumor Activity

Sulfonamides are known for their potential antitumor effects. In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)12

These results suggest that the compound may interfere with cellular proliferation pathways.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Dihydropteroate Synthase : Similar to other sulfonamides, it may inhibit this enzyme involved in folate synthesis, crucial for bacterial growth.
  • Induction of Apoptosis in Cancer Cells : Studies indicate that the compound may activate apoptotic pathways in tumor cells, leading to cell death.

Case Studies and Research Findings

Several studies have focused on the biological implications of sulfonamide compounds similar to this compound:

  • Study on Antibacterial Efficacy : A study highlighted the effectiveness of various sulfonamide derivatives against resistant bacterial strains, showcasing their potential as alternative therapeutic agents.
  • Anticancer Research : Investigations into structurally related compounds revealed significant cytotoxicity against a range of cancer cell lines, supporting further exploration into this class of compounds for anticancer drug development.

Q & A

Basic: What are the standard synthetic routes for preparing N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide?

Answer:
The synthesis typically involves sequential sulfonylation and alkylation steps. For example:

Sulfonamide Formation: React a benzenesulfonyl chloride derivative with a primary amine (e.g., p-toluidine) under basic conditions (e.g., NaH in DMF) to form the N-substituted sulfonamide core .

Substituent Introduction: Introduce methyl groups at positions 2, 4, and 5 via Friedel-Crafts alkylation or directed ortho-methylation using MeI and a Lewis acid catalyst (e.g., AlCl₃) .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) for isolation.

Characterization: Validate purity via ¹H/¹³C NMR (δ 2.1–2.4 ppm for methyl groups) and LC-MS (m/z calculated for C₂₈H₃₀N₂O₄S₂: ~546.7) .

Advanced: How can regioselectivity be controlled during the introduction of methyl groups in the benzenesulfonamide core?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric Guidance: Bulky substituents (e.g., p-tolyl) direct methylation to less hindered positions. For example, the p-tolyl group at N limits methylation to the 2,4,5-positions .
  • Catalytic Control: Use Pd-mediated C–H activation with directing groups (e.g., sulfonamide) to achieve ortho-methylation .
  • Temperature Modulation: Lower temperatures (0–5°C) favor kinetic control, while higher temperatures (50–80°C) promote thermodynamic products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Identify methyl groups (δ 2.1–2.4 ppm), aromatic protons (δ 6.8–7.6 ppm), and sulfonamide NH (δ 8.2–9.0 ppm, if unsubstituted) .
  • LC-MS: Confirm molecular weight (e.g., ESI+ m/z 547.1 [M+H]⁺) and detect impurities .
  • FTIR: Validate sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) .

Advanced: What challenges arise in resolving crystallographic disorders for this compound using X-ray diffraction?

Answer:

  • Disordered Methyl Groups: Use SHELXL’s PART instruction to model split positions for overlapping methyl groups .
  • Electron Density Ambiguities: Apply restraints (e.g., DFIX, SIMU) to stabilize poorly resolved regions. High-resolution data (<1.0 Å) and low-temperature (100 K) measurements improve clarity .
  • Twinned Crystals: Implement TWIN/BASF commands in SHELXL for deconvoluting overlapping reflections .

Basic: How is the compound screened for in vitro bioactivity (e.g., enzyme inhibition)?

Answer:

  • Assay Design: Use fluorescence-based or colorimetric assays (e.g., Ellman’s reagent for cholinesterase inhibition).
  • Protocol:
    • Incubate the compound with target enzymes (e.g., carbonic anhydrase) in buffer (pH 7.4, 37°C).
    • Add substrate (e.g., 4-nitrophenyl acetate) and monitor hydrolysis at 405 nm.
    • Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

Advanced: How can radioligand binding assays optimize Ki determination for receptor targets like CB2?

Answer:

  • Competitive Binding: Use [³H]CP-55,940 as the radioligand and vary compound concentrations (1 nM–10 μM).
  • Membrane Preparation: Isolate CB2 receptors from transfected HEK293 cells via ultracentrifugation (100,000 ×g, 1 hr).
  • Data Analysis: Fit data to a one-site competition model (e.g., Cheng-Prusoff equation) using software like PRISM. Include controls for nonspecific binding (10 μM WIN 55,212-2) .

Data Contradiction: How should researchers address variability in reported Ki values across studies?

Answer:

  • Methodological Variables: Standardize assay conditions (e.g., buffer pH, membrane protein concentration).
  • Ligand Purity: Validate compound integrity via HPLC (>95% purity) .
  • Statistical Robustness: Report Ki as mean ± SEM (n ≥ 3) and use ANOVA for cross-study comparisons .

Advanced: What computational methods validate structural hypotheses when experimental data is ambiguous?

Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) to predict NMR shifts (error <0.3 ppm) .
  • Molecular Dynamics: Simulate solvent effects (e.g., DMSO) to model dynamic NMR broadening .
  • Docking Studies: Map binding poses to receptors (e.g., CB2) using AutoDock Vina to rationalize SAR .

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